molecular formula C20H15NO2 B6377259 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% CAS No. 1261984-40-0

5-(4-Benzyloxyphenyl)-2-cyanophenol, 95%

Cat. No. B6377259
CAS RN: 1261984-40-0
M. Wt: 301.3 g/mol
InChI Key: FKKQQTFBBCXBFZ-UHFFFAOYSA-N
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Description

5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% (5-BPCP-95) is a synthetic organic compound widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 303.33 g/mol and a melting point of 140 °C. 5-BPCP-95 is a versatile compound that has many applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers and other materials. In addition, 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% is used in the study of enzyme inhibition, drug metabolism, and protein structure.

Mechanism of Action

5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has a number of different mechanisms of action. It is known to inhibit enzymes such as cytochrome P450 and monoamine oxidase. It is also known to bind to and modulate the activity of a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes.
Biochemical and Physiological Effects
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. In addition, 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has been shown to affect the expression of a number of genes, including those involved in the regulation of cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its versatility. It can be used in a variety of different reactions and can be used to synthesize a wide range of compounds. Additionally, 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% is relatively stable and can be stored for extended periods of time. The main limitation of using 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its potential toxicity. It is known to be toxic to a variety of cells and organisms and should be handled with caution.

Future Directions

There are a number of potential future directions for 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% research. One potential direction is the development of new synthetic methods for the production of 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95%. Another potential direction is the exploration of its potential therapeutic applications. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential uses. Finally, research into the development of new analytical methods for the detection and quantification of 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% could lead to improved safety and efficacy in its use.

Synthesis Methods

5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% can be synthesized through a reaction between phenylmagnesium bromide and 4-benzyloxybenzaldehyde in the presence of a catalytic amount of sodium cyanide. The reaction is carried out in an inert atmosphere and can be completed in two steps. In the first step, the phenylmagnesium bromide reacts with the 4-benzyloxybenzaldehyde to form a benzyloxy-substituted phenylmagnesium bromide. In the second step, the benzyloxy-substituted phenylmagnesium bromide reacts with sodium cyanide to form 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95%.

properties

IUPAC Name

2-hydroxy-4-(4-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-18-7-6-17(12-20(18)22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKQQTFBBCXBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685007
Record name 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzyloxyphenyl)-2-cyanophenol

CAS RN

1261984-40-0
Record name 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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